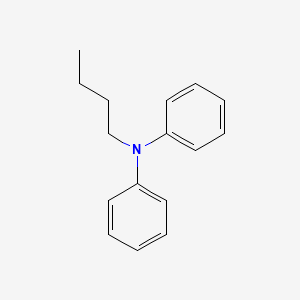

Benzenamine, N-butyl-N-phenyl-

Übersicht

Beschreibung

“Benzenamine, N-butyl-N-phenyl-” is an organic compound with the formula C10H15N . It consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . This compound is also known by other names such as Aniline, N-butyl-; N-(n-Butyl)aniline; N-Butylaniline; 4-(Phenylamino)butane; UN 2738; N-Butylbenzenamine; NSC 7114 .

Synthesis Analysis

The synthesis of “Benzenamine, N-butyl-N-phenyl-” can be achieved through several methods. The main industrial route is the reaction of benzyl chloride and ammonia . It can also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular structure of “Benzenamine, N-butyl-N-phenyl-” is characterized by a benzyl group attached to an amine functional group . The structure of benzene allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .Chemical Reactions Analysis

In alkylbenzenes, the carbon atom which is attached to the aromatic ring is particularly reactive . Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .Physical And Chemical Properties Analysis

“Benzenamine, N-butyl-N-phenyl-” has a molecular weight of 149.2328 . It is also characterized by its unique chemical structure .Wissenschaftliche Forschungsanwendungen

1. Antifungal Efficacy and Action Mechanism

Butenafine, a benzylamine class antifungal agent, demonstrates excellent therapeutic efficacy due to its lipophilic nature, which facilitates interaction with cell membrane phospholipids and permeabilization of the fungal cell wall. This interaction increases membrane fluidity and permeability, contributing to its antifungal action (Mingeot-Leclercq et al., 2001).

2. Delaying Cellular Senescence

N-t-butyl hydroxylamine, a breakdown product of α-Phenyl-N-t-butyl nitrone (PBN), is effective in delaying senescence in human lung fibroblasts. It suggests that the N-hydroxylamine group is crucial for its activity in reducing oxidative stress and protecting mitochondrial function (Atamna et al., 2000).

3. Synthesis and Antimicrobial Activity

N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine and related compounds demonstrate potent in vitro antibacterial and antifungal properties, suggesting their potential as antimicrobial agents (Krishnanjaneyulu et al., 2014).

4. Catalysis in Synthesis

The synthesis of 4-n-butyl benzenamine, facilitated by iodine as a catalyst, demonstrates its potential in chemical production. Optimal conditions for this synthesis have been established, expanding its applicability in industrial chemistry (Ma Li, 2014).

5. Photovoltaic Material Development

A star-shaped molecule involving benzenamine derivatives exhibits promising characteristics for organic solar cells, indicating its potential in renewable energy technologies (Guanglong Wu et al., 2009).

6. Biodegradation Studies

The degradation of 2-methylquinoline by Klebsiella pneumoniae TJ-A, utilizing N-butyl-benzenamine as a metabolite, highlights the role of microbial processes in environmental remediation and the biodegradation of complex organic compounds (Lin Wang et al., 2014).

Wirkmechanismus

Safety and Hazards

“Benzenamine, N-butyl-N-phenyl-” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also recommended to keep away from heat/sparks/open flames/hot surfaces .

Eigenschaften

IUPAC Name |

N-butyl-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRENRFDRXNVMKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481439 | |

| Record name | Benzenamine, N-butyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6590-43-8 | |

| Record name | Benzenamine, N-butyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]-](/img/structure/B3055553.png)

![2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol](/img/structure/B3055555.png)

![2-[(2-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B3055556.png)